
10-Aminocamptothecin
Overview
Description
10-Aminocamptothecin is a derivative of camptothecin, which is a potent antitumor alkaloid. The modification of camptothecin by introducing an amino group has been explored to improve its water solubility and therapeutic potential. The antitumor activity of camptothecins is often limited by their poor water solubility and unpredictable toxicity, which has led to the development of various derivatives, such as 10-amino-7-ethylcamptothecin, to overcome these challenges .
Synthesis Analysis
The synthesis of 10-amino-7-ethylcamptothecin involves a chemoselective acylation of the aromatic amino group in the presence of the unprotected C20 tertiary alcohol, which allows for high overall yields. This synthetic strategy has been successfully applied to conjugate the antitumor agent to poly(ethylene glycol) (PEG) through a peptide spacer that is selectively cleaved by lysosomal enzymes . Another synthesis approach for a water-soluble analogue, (20S)-10-(3-aminopropyloxy)-7-ethylcamptothecin, involves a highly diastereoselective ethylation at the C20 position, followed by a Friedlander condensation, which can be performed without chromatographic purification steps and on a multi-gram scale .
Molecular Structure Analysis
The molecular structure of 10-hydroxycamptothecin, a related compound, has been characterized by various spectroscopic methods, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectrometry. These analyses provide essential information for the synthesis and characterization of camptothecin derivatives .
Chemical Reactions Analysis
The chemical reactivity of camptothecin derivatives is crucial for their antitumor activity. For instance, the introduction of aminoalkyl groups into camptothecin analogs has been achieved through oxidation followed by a Mannich reaction. These modifications are designed to enhance the inhibition of topoisomerase I, a key target for the antitumor activity of camptothecins .
Physical and Chemical Properties Analysis
The physical and chemical properties of camptothecin derivatives are closely related to their therapeutic efficacy. The conjugation of 10-amino-7-ethylcamptothecin to PEGs improves its solubility and stability at physiological pH and in mouse plasma. These conjugates are designed to release the drug payload in the presence of lysosomal enzymes, which is a desirable feature for targeted drug delivery . The water-soluble analogues of camptothecin, such as the ones synthesized in the studies, aim to improve the drug's solubility and reduce toxicity while maintaining or enhancing antitumor activity .
Scientific Research Applications
Cancer Therapy and Drug Resistance
- In Vitro and In Vivo Effects on Multidrug-Resistant Cells : Research shows that camptothecin analogues, including 10-aminocamptothecin, demonstrate a differential cytotoxic effect and DNA damage induction in multidrug-sensitive and multidrug-resistant cells. This indicates potential for overcoming drug resistance in cancer therapy (Mattern et al., 1993).
Production by Endophytic Fungi
- Endophytic Fungal Production : A study involving endophytic fungi strains from Apodytes dimidiata revealed these strains produced camptothecin and its derivatives, including 10-hydroxycamptothecin and 9-methoxycamptothecin. This suggests a potential biotechnological approach to produce camptothecin analogues (Shweta et al., 2010).
Mechanism of Action in Cancer Therapy
- Topoisomerase I Inhibition : The camptothecin analogues, including this compound, are known for their unique action of stabilizing and trapping eukaryotic DNA topoisomerase I cleavable complexes, which play a crucial role in cancer therapy (Tanizawa et al., 1995).
Radiation Therapy Enhancement
- Enhancement of Radiation Lethality : Research indicates that 9-aminocamptothecin enhances the lethal effects of ionizing radiation more than other topoisomerase I inhibitors. This suggests its potential in combined cancer treatment modalities (Lamond et al., 1996).
Pharmacokinetics and Clinical Pharmacology
- Clinical Pharmacology Studies : Various studies have been conducted to understand the pharmacokinetics and pharmacodynamics of camptothecin analogues, including this compound. These studies provide insights into absorption, metabolism, and administration in special populations (Iyer & Ratain, 2009).
Prodrug Development and Optimization
- Development of Glucuronide Prodrug : Research has been conducted on the synthesis of a glucuronide prodrug of 10-hydroxycamptothecin, which shows potential for selective cancer chemotherapy through prodrug monotherapy or antibody-directed enzyme prodrug therapy strategies (Leu et al., 2008).
Tumor Response and Systemic Exposure
- Relation Between Systemic Exposure and Tumor Response : Studies on 9-aminocamptothecin have examined the relationship between its systemic exposure and tumor response in xenograft models. This research is crucial for determining effective dosing strategies in clinical settings (Kirstein et al., 2001).
Mechanism of Action
Biochemical Pathways
The primary biochemical pathway affected by 10-Aminocamptothecin is the DNA replication process . By inhibiting topoisomerase I, the compound interferes with the essential function of this enzyme in DNA replication . This leads to the interruption of cell division processes .
Pharmacokinetics
The pharmacokinetic behavior of camptothecin and its derivatives, including this compound, is characterized by a triexponential disposition with a prolonged terminal phase . The total body apparent volume of distribution (Vz) and terminal phase rate constant suggest that the high observed total plasma clearance (CL) may be associated with extensive accumulation in peripheral tissue regions from which the drug is slowly released .
Result of Action
The result of this compound’s action is DNA damage, which leads to apoptosis, or programmed cell death . This makes it a potent anticancer agent, as it can lead to the death of rapidly dividing cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the physiological environment, as the compound can undergo rapid inactivation due to the opening of the lactone ring at physiological pH . Additionally, the compound’s solubility can affect its bioavailability and thus its efficacy .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
10-Aminocamptothecin exhibits a unique mechanism of action involving the inhibition of topoisomerase I . Topoisomerase I is a nuclear enzyme that reduces the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA . By inhibiting this enzyme, this compound interrupts cell division processes .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It has been observed to cause a reduction in both secologanin and camptothecin accumulation, while causing an increase in tryptamine content . This suggests that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the topoisomerase I and DNA complex, resulting in a ternary complex . This complex stabilizes the normally transient DNA-topoisomerase I cleavable complex, leading to DNA damage and ultimately apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits a unique temporal pattern in its effects, with certain effects becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the methylerythritol phosphate (MEP) pathway . This pathway is thought to be the major precursor contributor towards camptothecin production .
Transport and Distribution
This compound is transported into the cell by passive diffusion . It is also susceptible to efflux by multidrug resistance proteins, which can alter its distribution within cells and tissues .
properties
IUPAC Name |
(19S)-7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUUMBZAHAKPKQ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315223 | |
| Record name | 10-Aminocamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86639-63-6 | |
| Record name | 10-Aminocamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camptothecin, 10-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Aminocamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 10-Aminocamptothecin be detected using fluorescence techniques?
A: Yes, this compound demonstrates favorable fluorescence properties, particularly under two-photon excitation. Research indicates that a newly synthesized analog, 7-trimethylsilyl-10-aminocamptothecin, exhibits a high two-photon cross-section (35 x 10⁻⁵⁰ cm⁴ s/photon) and a relatively long excited-state lifetime (6.3 ns) in phosphate-buffered saline containing human serum albumin (HSA) []. These properties make it comparable to Hycamtin (Topotecan), another camptothecin analog known for its strong fluorescence signal under two-photon excitation.
Q2: How does encapsulation within a dendrimer affect the efficacy of camptothecin analogs like this compound?
A: Encapsulating camptothecins within a biocompatible dendrimer, composed of glycerol and succinic acid, has shown significant benefits for their anticancer activity []. This approach addresses the limitations of poor solubility often associated with these drugs. Notably, encapsulating 7-butyl-10-aminocamptothecin within this dendrimer system led to a 16-fold increase in cellular uptake and improved drug retention within MCF-7 cells (a human breast adenocarcinoma cell line) []. This enhanced cellular accumulation translates to greater efficacy, with the dendrimer-drug complex demonstrating low nanomolar IC₅₀ values across multiple human cancer cell lines [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



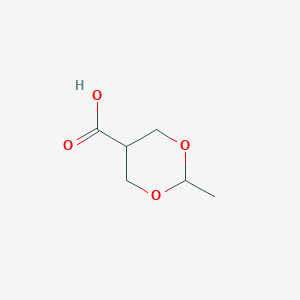
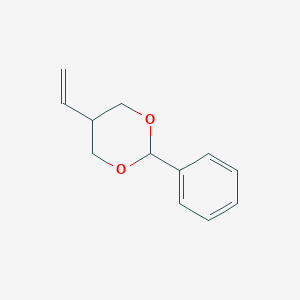
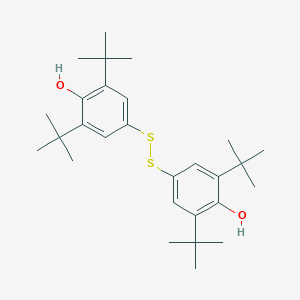

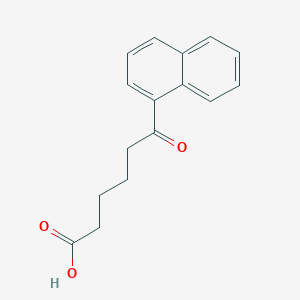

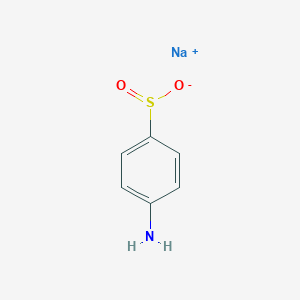
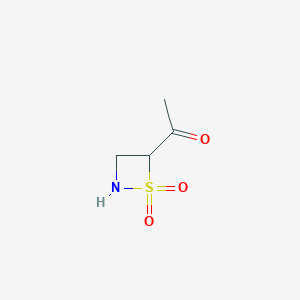
![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)

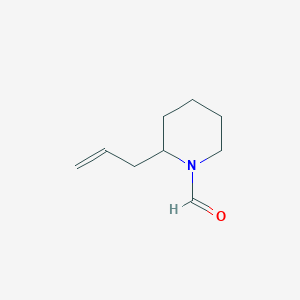
![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)
![methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate](/img/structure/B149760.png)
